perfluoro(methylcyclopentane)
Overview
Description
Perfluoro(methylcyclopentane) is a chemical compound with the empirical formula C6F12 . It has a molecular weight of 300.05 . It is a solid form and its CAS number is 1805-22-7 .
Molecular Structure Analysis
The molecular structure of perfluoro(methylcyclopentane) consists of a cyclopentane ring where all the hydrogen atoms have been replaced by fluorine atoms . The presence of fluorine atoms gives the compound its unique properties, as fluorine is the most electronegative element in the periodic table .
Physical And Chemical Properties Analysis
Perfluoro(methylcyclopentane) is a solid form . It has a molecular weight of 300.05 and a density of 1.68 g/cm^3 . It is chemically stable due to the strength of the carbon-fluorine bonds .
Scientific Research Applications
Chemical Reactions and Isomerization
Perfluoro(methylcyclopentane) and related compounds exhibit interesting chemical behaviors, particularly in isomerization reactions. Camaggi and Gozzo (1971) investigated the photochemical isomerisation derivatives of decafluorocyclohexene, leading to the production of perfluoro(methylcyclopentane) and other compounds. Their research highlights how these substances react with other chemicals, such as chlorine, and undergo transformations under different conditions (Camaggi & Gozzo, 1971).
Solvent Interactions in Biphasic Systems
In the field of solvent chemistry, perfluoro(methylcyclopentane) plays a crucial role. Gerig (2005) explored its use in "fluorous" biphasic systems, examining how it interacts with other solvent components. This research provides insights into the selective interactions of solvents with different phases, contributing significantly to our understanding of complex chemical systems (Gerig, 2005).
Pool Boiling in Fluorocarbon Liquids
Perfluoro(methylcyclopentane) is also researched in the context of pool boiling and heat dissipation. Emery and Kandlikar (2017) conducted studies on high-performance fluorocarbon liquids, including perfluoro(methylcyclopentane), to understand their efficiency in dissipating heat through boiling. Their work contributes to the development of efficient cooling systems using these liquids (Emery & Kandlikar, 2017).
Environmental Monitoring and Gas Transport
Perfluoro(methylcyclopentane) is proposed as a tracer for monitoring potential CO2 leakage in geological formations, given its detectability and stability. Zhong et al. (2014) investigated the transport of this compound in porous media, providing valuable insights into its application in environmental monitoring and CO2 leakage detection (Zhong et al., 2014).
Atmospheric Fate and Impact
Research on the atmospheric fate of perfluorinated compounds, including perfluoro(methylcyclopentane), is crucial for understanding their environmental impact. Ren et al. (2019) investigated the photolysis and atmospheric lifetime of perfluoro-2-methyl-3-pentanone, a compound related to perfluoro(methylcyclopentane), assessing its potential as a greenhouse gas (Ren et al., 2019).
Mechanism of Action
Target of Action
Perfluoromethylcyclopentane, also known as perfluoro(methylcyclopentane), is a type of perfluorinated compound (PFC) . PFCs are molecules made up of carbon chains to which fluorine atoms are bound .
Mode of Action
Due to the strength of the carbon/fluorine bond, pfcs are chemically very stable and are highly resistant to biological degradation . This stability allows them to persist in the environment and potentially interact with biological systems over extended periods .
Biochemical Pathways
Pfcs have been associated with various health effects, suggesting they may interact with multiple biochemical pathways
Pharmacokinetics
Pfcs are known to be persistent and can bioaccumulate in the environment . This suggests that Perfluoromethylcyclopentane may have similar properties.
Result of Action
Numerous publications allude to the negative effects of pfcs on human health . These effects include acute toxicity, subacute and subchronic toxicities, chronic toxicity including carcinogenesis, genotoxicity and epigenetic effects, reproductive and developmental toxicities, neurotoxicity, effects on the endocrine system, and immunotoxicity .
Action Environment
The action of Perfluoromethylcyclopentane can be influenced by various environmental factors. Due to their chemical stability, PFCs tend to persist in the environment . They can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . These environmental factors can influence the action, efficacy, and stability of Perfluoromethylcyclopentane.
Safety and Hazards
Future Directions
Perfluoro compounds are of increasing regulatory concern due to their ubiquity and potential environmental impact . Future research will likely focus on developing sustainable alternatives for removing perfluoro compounds from contaminated environments . Additionally, the introduction of new regulations may lead to the development of new perfluoro compounds with reduced environmental impact .
Biochemical Analysis
Cellular Effects
Pfcs have been associated with adverse effects on human health . It is possible that Perfluoromethylcyclopentane could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Due to its chemical stability, it is likely to be stable and resistant to degradation over time .
Metabolic Pathways
Its chemical stability suggests that it may not readily interact with enzymes or cofactors in metabolic reactions .
Transport and Distribution
Pfcs are known to bioaccumulate and undergo biomagnification , suggesting that Perfluoromethylcyclopentane could potentially accumulate within cells and tissues.
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXQFASJTYKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061982 | |
Record name | Perfluoromethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Perfluoromethylcyclopentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21446 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1805-22-7 | |
Record name | Perfluoromethylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoromethylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoromethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonafluoro(trifluoromethyl)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROMETHYLCYCLOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S014W4T75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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